(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol involves a novel method that uses a zinc powder reduction catalyst. This method allows for the preparation of an amide derivative with high purity and yield without the formation of side reactants . The process involves the reduction of a precursor compound using zinc powder under specific conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is optimized to ensure high yield and purity. The process typically involves multiple steps, including the reduction of intermediates and purification processes to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through reduction reactions using zinc powder as a catalyst.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions
Zinc Powder: Used as a reduction catalyst in the synthesis of the compound.
Nucleophiles: Employed in substitution reactions to modify the compound’s structure.
Major Products Formed
The major product formed from the reduction reaction is ®-2-((4-Aminophenethyl)amino)-1-phenylethanol, which can be further processed to obtain its hydrochloride salt .
Scientific Research Applications
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound acts as an intermediate in the synthesis of mirabegron, which is a potent and selective beta 3 receptor agonist. Mirabegron binds to beta 3 receptors in the bladder, increasing the concentration of cyclic adenosine monophosphate (cAMP) and relaxing the bladder smooth muscle. This action enhances urine storage function and extends the interval between urination .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The final product synthesized using ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride as an intermediate.
Propiberine Hydrochloride: Another compound used to treat overactive bladder, but with a different mechanism of action.
Oxybutynin Hydrochloride: An anticholinergic agent used for similar therapeutic purposes.
Uniqueness
®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is unique due to its role as a key intermediate in the synthesis of mirabegron, which specifically targets beta 3 receptors in the bladder. This specificity provides a distinct therapeutic advantage over other compounds used to treat overactive bladder .
Properties
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521284-22-0 |
Source
|
Record name | (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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